![molecular formula C16H13ClN4O2S B2797171 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide CAS No. 896324-19-9](/img/structure/B2797171.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives, which include the compound , involves the replacement of chloride ions in cyanuric chloride . This process yields several variants of 1,3,5-triazine derivatives, which are biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .Scientific Research Applications
The chemical compound "2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide" represents a specific structure within the field of heterocyclic chemistry, a domain integral to the discovery and development of new pharmaceuticals, materials, and agricultural products. Although the exact compound was not directly found in the literature, research on closely related heterocyclic compounds and their derivatives offers insight into potential scientific applications and the importance of such structures in various domains.
Heterocyclic Compound Research and Applications
Heterocyclic compounds, particularly those incorporating triazine and sulfanyl acetamide groups, have been extensively researched for their diverse biological and chemical properties. These compounds serve as fundamental structures for the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their versatile reactivity and ability to interact with biological systems.
Antimicrobial and Antiviral Agents : Research into compounds containing the triazine core structure, similar to the one , has demonstrated significant antimicrobial and antiviral activities. For instance, derivatives of 4,6-diamino[1,3,5]triazine have shown high antiviral activity against the influenza A virus H1N1, highlighting the potential of such structures in developing new antiviral drugs (Demchenko et al., 2020).
Antibacterial and Antifungal Properties : Isoxazole-based heterocycles, which share reactive functionalities with the compound of interest, have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. This underscores the potential of incorporating sulfanyl and acetamide groups into heterocyclic compounds to enhance their biological activity (Darwish et al., 2014).
Chemical Synthesis and Structural Analysis : The synthesis and structural elucidation of related compounds, such as N-substituted 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been documented. These studies not only provide insights into the chemical properties of these molecules but also pave the way for the development of new materials with tailored properties for specific applications (Subasri et al., 2017).
Agricultural Applications : The structural motifs found in the compound are reminiscent of those in herbicides and pesticides. Research on similar structures has contributed to the development of new agrochemicals with improved efficacy and selectivity, demonstrating the agricultural significance of such chemical frameworks (Clark & Goolsby, 1999).
properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-4-2-3-5-12(10)18-14(22)9-24-15-19-13-7-6-11(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXZRLWDPHVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797088.png)
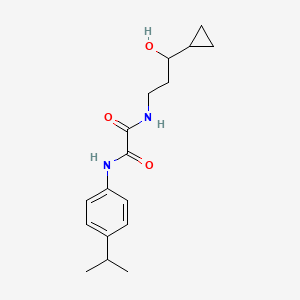
![3-[(4-Bromophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2797094.png)
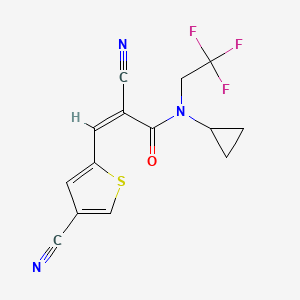
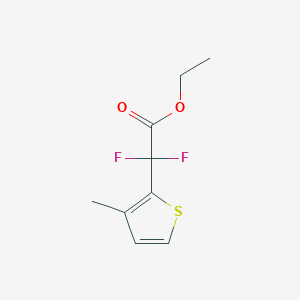
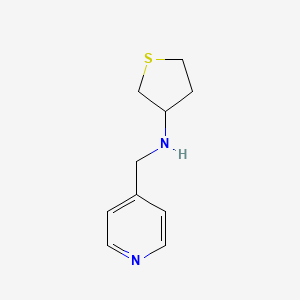
![Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2797098.png)
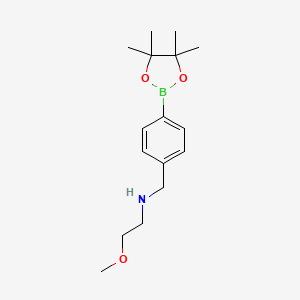
![(4Ar,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine](/img/structure/B2797100.png)
![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)